molecular formula C13H19IN2O B025511 N-(2-(Diethylamino)ethyl)-4-iodobenzamide CAS No. 106790-96-9

N-(2-(Diethylamino)ethyl)-4-iodobenzamide

Numéro de catalogue B025511
Numéro CAS: 106790-96-9
Poids moléculaire: 346.21 g/mol
Clé InChI: HRVWCNMOEFNEON-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(2-(Diethylamino)ethyl)-4-iodobenzamide, also known as [^123I]IBZM, is a radioligand used in nuclear medicine for imaging the dopamine D2 receptor in the brain. This compound has been extensively studied for its potential use in diagnosing and monitoring neurological disorders such as Parkinson's disease and schizophrenia. In

Mécanisme D'action

[^123I]IBZM binds selectively and with high affinity to the dopamine D2 receptor in the brain. The binding of [^123I]IBZM to the receptor is reversible and competitive with endogenous dopamine. The radioligand is taken up by the brain and accumulates in regions with high density of dopamine D2 receptors. The signal intensity of [^123I]IBZM in these regions reflects the density and distribution of the receptor, providing valuable information for diagnosis and research.

Effets Biochimiques Et Physiologiques

[^123I]IBZM is a radioligand that does not have any pharmacological effects on the body. It is rapidly cleared from the bloodstream and eliminated from the body through the kidneys. The radiation exposure from [^123I]IBZM is minimal and well below the safety limits for diagnostic imaging.

Avantages Et Limitations Des Expériences En Laboratoire

The use of [^123I]IBZM in lab experiments offers several advantages over other imaging techniques. It provides high-resolution images of the dopamine D2 receptor in vivo, allowing for the visualization of subtle changes in receptor density and distribution. [^123I]IBZM is also non-invasive and does not require invasive procedures such as biopsies. However, the use of [^123I]IBZM is limited by its short half-life of 13.2 hours, which requires on-site cyclotron facilities for the production of the radioisotope. The cost of [^123I]IBZM production is also relatively high compared to other radioligands.

Orientations Futures

The use of [^123I]IBZM in nuclear medicine is an active area of research. One direction is to develop more selective and specific radioligands for the dopamine D2 receptor. Another direction is to investigate the use of [^123I]IBZM in the diagnosis and monitoring of other neurological disorders such as Huntington's disease and Tourette's syndrome. The development of new imaging techniques and analysis methods may also improve the accuracy and sensitivity of [^123I]IBZM imaging. Overall, [^123I]IBZM has great potential in advancing our understanding and treatment of neurological disorders.

Méthodes De Synthèse

The synthesis of [^123I]IBZM involves the reaction of 4-iodobenzoyl chloride with diethylaminoethylamine in the presence of a base such as triethylamine. The resulting product is then labeled with the radioisotope iodine-123 using an iodination agent such as iodogen. This process yields [^123I]IBZM with high radiochemical purity and specific activity.

Applications De Recherche Scientifique

[^123I]IBZM has been widely used in nuclear medicine for imaging the dopamine D2 receptor in the brain. This receptor plays a crucial role in the regulation of motor function, reward, and motivation. Abnormalities in the dopamine D2 receptor have been implicated in various neurological disorders such as Parkinson's disease, schizophrenia, and addiction. [^123I]IBZM can be used to visualize the density and distribution of dopamine D2 receptors in vivo, allowing for the diagnosis and monitoring of these disorders.

Propriétés

Numéro CAS

106790-96-9

Nom du produit

N-(2-(Diethylamino)ethyl)-4-iodobenzamide

Formule moléculaire

C13H19IN2O

Poids moléculaire

346.21 g/mol

Nom IUPAC

N-[2-(diethylamino)ethyl]-4-iodobenzamide

InChI

InChI=1S/C13H19IN2O/c1-3-16(4-2)10-9-15-13(17)11-5-7-12(14)8-6-11/h5-8H,3-4,9-10H2,1-2H3,(H,15,17)

Clé InChI

HRVWCNMOEFNEON-UHFFFAOYSA-N

SMILES

CCN(CC)CCNC(=O)C1=CC=C(C=C1)I

SMILES canonique

CCN(CC)CCNC(=O)C1=CC=C(C=C1)I

Autres numéros CAS

106790-96-9

Synonymes

(123I)IDAB
DEIB
I-BZA
N-(2-(diethylamino)ethyl)-4-iodobenzamide
N-(2-(diethylamino)ethyl)-4-iodobenzamide, (125)I-labeled
N-(2-diethylaminoethyl)-4-iodobenzamide
N-diethylamino-2 ethyl iodo-4-benzamide
p-131I-ABA-2-2

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.